BenchChemオンラインストアへようこそ!

8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Accelerate your medicinal chemistry program with 8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine (CAS 1260679-20-6), a premier, di-halogenated scaffold. Its unique, orthogonal 8-Br and 2-Cl reactive sites enable programmed, two-step diversification via cross-coupling and SNAr, ensuring faithful IP generation and precise SAR exploration. The strategic 6-Me group and high assay-ready purity (≥97%) guarantee robust, reproducible biological data, making this the definitive choice over incompatible regioisomeric analogs.

Molecular Formula C8H6BrClN2
Molecular Weight 245.50 g/mol
Cat. No. B11865396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine
Molecular FormulaC8H6BrClN2
Molecular Weight245.50 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C(=C1)Br)Cl
InChIInChI=1S/C8H6BrClN2/c1-5-2-6(9)8-11-7(10)4-12(8)3-5/h2-4H,1H3
InChIKeyNIFBSFBKNPARDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine: Core Scaffold Attributes for Targeted Chemical Synthesis Procurement


8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine (CAS 1260679-20-6, molecular weight 245.50 g/mol) is a di-halogenated, fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine class, a recognized privileged scaffold in medicinal chemistry . This specific congener features a substitution pattern of bromine at the 8-position, chlorine at the 2-position, and a methyl group at the 6-position, which defines its distinct utility as a versatile synthetic building block for generating novel chemical space and intellectual property in drug discovery programs .

Why Generic Substitution Fails: The Criticality of the 8-Bromo-2-chloro-6-methyl Substitution Pattern


The imidazo[1,2-a]pyridine scaffold's biological and physicochemical properties are exquisitely sensitive to the precise nature and position of substituents. Simple interchange with regioisomeric analogs, such as 8-bromo-6-chloro-2-methylimidazo[1,2-a]pyridine or congeners lacking a key halogen handle like 2-chloro-6-methylimidazo[1,2-a]pyridine, is not scientifically valid. The unique 8-Br/2-Cl/6-Me triad dictates the molecule's electronic profile, steric environment, and the orthogonality of its reactive sites (bromine for cross-coupling vs. chlorine for nucleophilic substitution), which directly governs the efficiency and fidelity of downstream chemical elaboration. This structural precision is therefore non-negotiable for achieving the intended SAR exploration or generating target compound libraries with high fidelity.

Quantitative Differentiation Guide: 8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine vs. Closest Analogs


Orthogonal Reactivity via Distinct C-Br and C-Cl Bonds

The target compound's key differentiator is the presence of two distinct halogen handles—bromine at position 8 and chlorine at position 2—on a single core, enabling programmed, sequential functionalization. In contrast, the direct regioisomer 8-bromo-6-chloro-2-methylimidazo[1,2-a]pyridine places the halogens at different positions (8-Br, 6-Cl), altering the electronic and steric environment for subsequent reactions and precluding direct substitution in a synthetic sequence optimized for the 2-chloro-6-methyl pattern . The monochlorinated analog, 2-chloro-6-methylimidazo[1,2-a]pyridine, completely lacks the aryl bromide handle, limiting its utility to a single site of elaboration and drastically reducing its value for generating chemical diversity .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Purity Specification for Reproducible Chemical Biology Research

For applications in chemical biology and high-throughput screening (HTS), compound purity is a critical, quantifiable selection criterion. The target compound is commercially available with a specified minimum purity of 97% (NLT 98% from an alternative supplier) . This high purity specification is essential for generating reliable and reproducible biological data, minimizing the risk of false positives or misleading structure-activity relationships (SAR) caused by contaminating byproducts. While other analogs like 2-chloro-6-methylimidazo[1,2-a]pyridine are also offered at 95-98% purity , the high purity of this specific di-halogenated congener provides assurance for sensitive applications.

Chemical Biology High-Throughput Screening Assay Development

Differentiated Molecular Weight and Lipophilicity for Physicochemical Property Optimization

The unique di-halogenation pattern of 8-bromo-2-chloro-6-methylimidazo[1,2-a]pyridine results in a molecular weight of 245.50 g/mol , which is precisely 78.89 g/mol higher than the mono-chlorinated analog, 2-chloro-6-methylimidazo[1,2-a]pyridine (MW 166.61 g/mol) . This substantial increase, driven by the addition of a bromine atom, directly impacts the compound's calculated logP (clogP) and other key physicochemical properties. In the context of lead optimization, this specific molecular weight and halogenation profile provides a distinct and calculable advantage for tuning lipophilicity, membrane permeability, and metabolic stability—critical parameters in the multiparameter optimization of drug candidates.

Drug Discovery ADME Lead Optimization

Optimized Application Scenarios for 8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine Based on Quantitative Evidence


High-Fidelity Lead Optimization via Programmed Sequential Functionalization

This compound is the premier choice for medicinal chemistry teams seeking to rapidly explore SAR around the imidazo[1,2-a]pyridine core through a programmed, two-step diversification strategy. Its orthogonal 8-Br and 2-Cl handles allow for a first diversification step via palladium-catalyzed Suzuki-Miyaura cross-coupling at the C8 position, followed by a second, distinct diversification at C2 via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. This specific substitution pattern is not present in regioisomeric analogs like 8-bromo-6-chloro-2-methylimidazo[1,2-a]pyridine , which would lead to a different spatial arrangement of appended groups and a divergent SAR trajectory. The compound's high assay-ready purity (≥97%) further ensures that the biological data generated from these elaborated libraries is robust and reproducible.

Precise Physicochemical Property Tuning in Fragment-Based Drug Discovery (FBDD)

In a fragment-based drug discovery (FBDD) campaign where the imidazo[1,2-a]pyridine is identified as a promising fragment hit, this specific di-halogenated congener offers a quantitative advantage for property-guided optimization. Its molecular weight of 245.50 g/mol provides a 78.89 g/mol (47.4%) increase over the simpler 2-chloro-6-methyl fragment (166.61 g/mol) , which directly translates to a calculable increase in lipophilicity (clogP). This allows medicinal chemists to make a data-driven decision to introduce a bromine atom to increase a lead compound's logD for improved membrane permeability or target binding, while simultaneously providing a synthetic handle for further elaboration. The choice of this specific analog over the monochlorinated version is therefore a strategic, quantifiable step in fragment growth.

Generation of Novel Intellectual Property in Competitive Kinase Inhibitor Programs

The imidazo[1,2-a]pyridine scaffold is a well-established core in kinase inhibitor research, with multiple compounds showing activity against targets like CLK1 (IC50 of 0.7 μM) and DYRK1A (IC50 of 2.6 μM) [1]. To navigate the densely populated intellectual property landscape of kinase inhibitors, the ability to rapidly access novel, patentable chemical space is paramount. This specific compound, with its unique 8-Br/2-Cl/6-Me substitution pattern, serves as an ideal starting point for generating proprietary libraries. Its orthogonal reactive sites enable the synthesis of diverse and complex molecules that differ structurally from those derived from other regioisomeric building blocks , thereby increasing the likelihood of discovering novel, patentable chemical matter with a distinct biological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.